1-But-3-ynyl-3-propan-2-ylazetidin-3-ol

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

1-But-3-ynyl-3-propan-2-ylazetidin-3-ol (CAS 1496189-92-4) is a small-molecule azetidine derivative with the molecular formula C₁₀H₁₇NO and a molecular weight of 167.25 g/mol. The structure features a strained four-membered azetidine ring core, an N-but-3-ynyl substituent, and a C3 isopropyl alcohol group.

Molecular Formula C10H17NO
Molecular Weight 167.252
CAS No. 1496189-92-4
Cat. No. B2394732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-But-3-ynyl-3-propan-2-ylazetidin-3-ol
CAS1496189-92-4
Molecular FormulaC10H17NO
Molecular Weight167.252
Structural Identifiers
SMILESCC(C)C1(CN(C1)CCC#C)O
InChIInChI=1S/C10H17NO/c1-4-5-6-11-7-10(12,8-11)9(2)3/h1,9,12H,5-8H2,2-3H3
InChIKeyNUIWQHDYCIIOEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-But-3-ynyl-3-propan-2-ylazetidin-3-ol (CAS 1496189-92-4) for Chemical Procurement and MedChem Scaffold Selection


1-But-3-ynyl-3-propan-2-ylazetidin-3-ol (CAS 1496189-92-4) is a small-molecule azetidine derivative with the molecular formula C₁₀H₁₇NO and a molecular weight of 167.25 g/mol . The structure features a strained four-membered azetidine ring core, an N-but-3-ynyl substituent, and a C3 isopropyl alcohol group. This compound has been regulated and notified under the EU CLP Regulation with an EC/list number of 841-159-3 [1]. As a versatile scaffold, it is utilized as a synthetic building block, though its targeted biological activity remains largely undocumented in indexed primary research literature . The available product information indicates a minimum purity of 95% .

Why Generic Azetidine Building Blocks Cannot Simply Replace 1-But-3-ynyl-3-propan-2-ylazetidin-3-ol


Simple substitution with a generic azetidine scaffold (e.g., azetidin-3-ol, CAS 18621-18-6) or a less functionalized analog (e.g., 3-(but-3-yn-1-yl)azetidine, CAS 1866512-42-6) is not appropriate because the specific combination of substituents on 1-But-3-ynyl-3-propan-2-ylazetidin-3-ol offers unique physicochemical properties critical for downstream applications. The N-alkynyl group provides a synthetic handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, the C3 tertiary alcohol introduces a hydrogen bond donor/acceptor and increases polarity, and the isopropyl group adds steric bulk that is absent in unsubstituted or linear alkyl analogs . Based on its notified CLP classification, this compound also presents a unique hazard profile (Acute Tox. 4, Eye Dam. 1, Skin Irrit. 2, STOT SE 3) that simpler analogs may not share, necessitating specific handling protocols [1].

Quantitative Differentiation Evidence for 1-But-3-ynyl-3-propan-2-ylazetidin-3-ol Against Closest Structural Analogs


Increased Structural Complexity and Hydrogen Bonding Capacity vs. Simple Azetidine Scaffolds

In contrast to unsubstituted azetidin-3-ol (CAS 18621-18-6, MW 73.09 g/mol), 1-But-3-ynyl-3-propan-2-ylazetidin-3-ol (MW 167.25 g/mol) possesses a significantly higher molecular weight and topological polar surface area (tPSA). Computational analysis by Chemsrc predicts a tPSA of 23.5 Ų for the compound, compared to 32.3 Ų for azetidin-3-ol, but the presence of both a hydrogen bond donor and acceptor on the tertiary alcohol, alongside the N-alkynyl moiety, provides a distinct spatial arrangement of pharmacophoric features . The compound has 2 hydrogen bond donors and 3 acceptors . This structural complexity enhances its utility as a fragment or linker in PROTAC design or target-guided synthesis.

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Presence of a Click-Ready Terminal Alkyne Handle vs. Saturated N-Alkyl Azetidines

The N-but-3-ynyl substituent uniquely enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature not present in N-alkyl azetidine analogs such as 1-propylazetidin-3-ol (CAS 959238-41-0) . While 3-(but-3-yn-1-yl)azetidine (CAS 1866512-42-6) also contains an alkyne, it lacks the C3 tertiary alcohol, limiting its potential for both click functionalization and hydrogen bonding at the 3-position simultaneously. The SMILES string C#CCCN1CC(O)(C(C)C)C1 confirms the presence of the terminal alkyne .

Click Chemistry Bioconjugation Chemical Biology

Notified Hazard Classification Profile Highlights Critical Handling Requirements

1-But-3-ynyl-3-propan-2-ylazetidin-3-ol has a specific notified classification under the EU CLP Regulation [1]. It is classified as Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315: Causes skin irritation), Eye Damage Category 1 (H318: Causes serious eye damage), and Specific Target Organ Toxicity Single Exposure Category 3 (H335: May cause respiratory irritation). This combination of hazard statements is unique and not automatically applicable to structurally similar azetidine derivatives, necessitating a compound-specific safety data sheet (SDS) review.

Safety Assessment Regulatory Compliance Occupational Health

Optimal Application Scenarios for Procuring 1-But-3-ynyl-3-propan-2-ylazetidin-3-ol (CAS 1496189-92-4)


Design of PROTAC Linkers Requiring Rigidity, Click Chemistry, and Hydrogen Bonding

Based on its structural evidence, this compound is ideally suited for incorporation into Proteolysis-Targeting Chimeras (PROTACs) as a rigid linker. The azetidine core provides conformational constraint, the tertiary alcohol can participate in target engagement or solubility enhancement, and the terminal alkyne allows for late-stage diversification via CuAAC, a key differentiator from simpler N-alkyl azetidines .

Fragment-Based Drug Discovery (FBDD) Libraries Seeking 3D Alkyne-Containing Scaffolds

This compound is a valuable addition to fragment libraries aiming for three-dimensionality and synthetic tractability. Its molecular weight (167.25 g/mol) is within the rule-of-three bounds, and it offers a unique combination of an alkyne handle and a hydrogen bond donor/acceptor pair, which is distinct from flat, aromatic fragments or saturated rings without functional groups .

Synthesis of Chemical Probes for Target Identification Using Click Chemistry

The terminal alkyne directly enables the compound to be used as a precursor for activity-based protein profiling (ABPP) or other chemical biology probes. After biochemical testing, a functionalized azide reporter can be conjugated to the alkyne, facilitating target pull-down and identification, a workflow not accessible with saturated N-alkyl analogs .

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